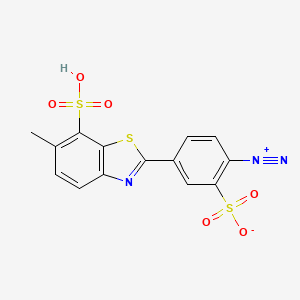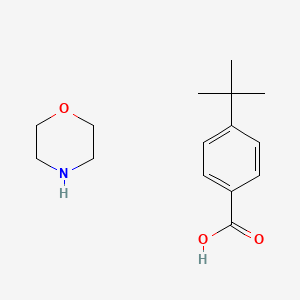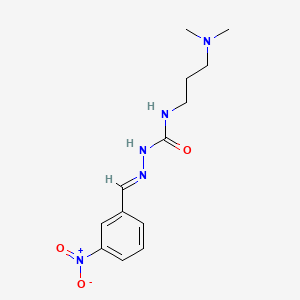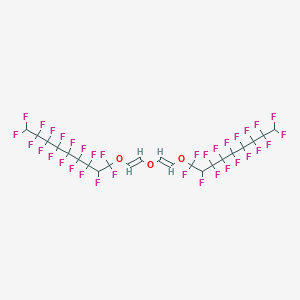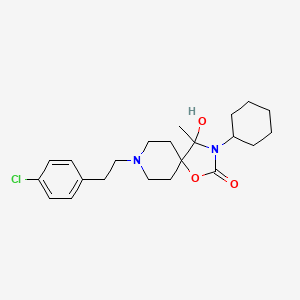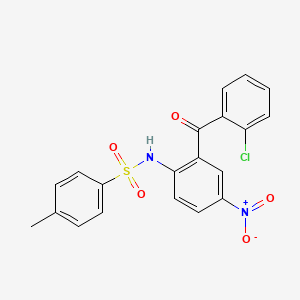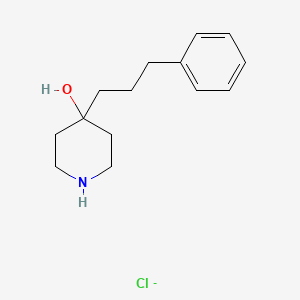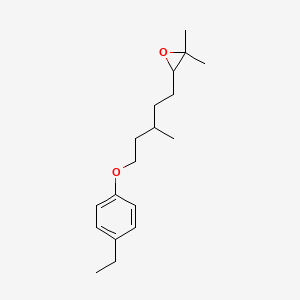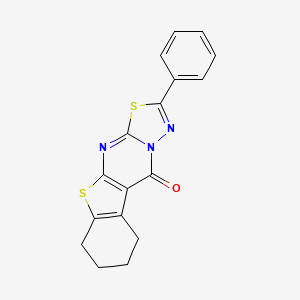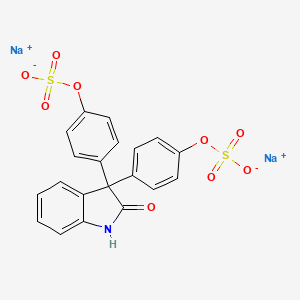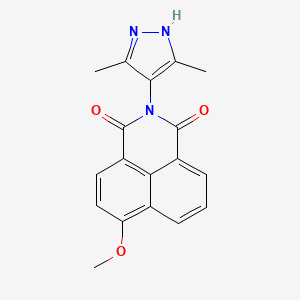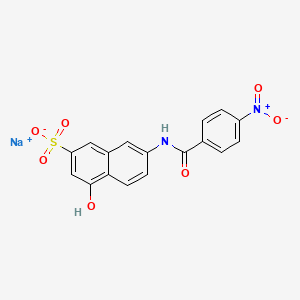
Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with hydroxyl, nitrobenzoyl, and sulphonate groups. Its molecular formula is C17H12N2NaO6S, and it is commonly used in research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate typically involves multiple steps. One common method includes the nitration of 4-hydroxy-7-amino-naphthalene-2-sulphonic acid, followed by the acylation with 4-nitrobenzoyl chloride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow processes are employed to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate is utilized in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Applied in the manufacturing of dyes and pigments.
Mechanism of Action
The mechanism by which Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The nitrobenzoyl group plays a crucial role in these interactions, often participating in electron transfer processes and forming stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-hydroxy-7-((4-aminobenzoyl)amino)naphthalene-2-sulphonate
- Sodium 4-hydroxy-7-((4-methylbenzoyl)amino)naphthalene-2-sulphonate
- Sodium 4-hydroxy-7-((4-chlorobenzoyl)amino)naphthalene-2-sulphonate
Uniqueness
Compared to similar compounds, Sodium 4-hydroxy-7-((4-nitrobenzoyl)amino)naphthalene-2-sulphonate is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in reactions where the nitro group plays a pivotal role .
Properties
CAS No. |
94232-37-8 |
|---|---|
Molecular Formula |
C17H11N2NaO7S |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
sodium;4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12N2O7S.Na/c20-16-9-14(27(24,25)26)8-11-7-12(3-6-15(11)16)18-17(21)10-1-4-13(5-2-10)19(22)23;/h1-9,20H,(H,18,21)(H,24,25,26);/q;+1/p-1 |
InChI Key |
MSXMLSRQONIBQV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


